molecular formula C23H18N4O3S B11365134 2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11365134
M. Wt: 430.5 g/mol
InChI Key: XNWITPUPYOBGMM-UHFFFAOYSA-N
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Description

2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of isoindole, pyrimidine, and sulfanyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with propyl sulfanyl derivatives under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H18N4O3S/c1-14-7-9-15(10-8-14)19-18(13-24)20(28)26-23(25-19)31-12-4-11-27-21(29)16-5-2-3-6-17(16)22(27)30/h2-3,5-10H,4,11-12H2,1H3,(H,25,26,28)

InChI Key

XNWITPUPYOBGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCCN3C(=O)C4=CC=CC=C4C3=O)C#N

Origin of Product

United States

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